Bpipp

概要

準備方法

BPIPPは、ハントシュジヒドロピリジン三成分環化を含む多段階プロセスを経て合成することができます。合成経路は、通常、1,3-インダンジオンをアルデヒドと第一級アミンと酢酸中で反応させ、制御されたマイクロ波照射条件下で行います。 この方法は、従来の加熱と比較して反応時間を大幅に短縮し、収率を高めます .

化学反応の分析

BPIPPは、以下を含むいくつかのタイプの化学反応を起こします。

環状ヌクレオチド合成の阻害: This compoundは、グアニリルシクラーゼとアデニリルシクラーゼを標的とすることにより、環状グアノシン一リン酸と環状アデノシン一リン酸の合成を阻害します.

塩化物イオン輸送の阻害: This compoundは、グアニリルシクラーゼまたはアデニリルシクラーゼの活性化によって刺激される塩化物イオン輸送を阻害します.

毒素活性の抑制: This compoundは、ボルデテラ・ペルツシスのアデニリルシクラーゼ毒素と炭疽菌のエデマトキシンを大幅に減少させます.

科学研究への応用

This compoundには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Treatment of Diarrheal Diseases

One of the most significant applications of BPIPP is its potential use in treating diarrheal diseases. The compound has been shown to inhibit chloride-ion transport stimulated by guanylyl or adenylyl cyclases, which is crucial in fluid secretion during diarrhea. In vivo studies using rabbit intestinal loop models demonstrated that this compound effectively reduced fluid accumulation induced by STa . This suggests that this compound could be a promising lead compound for developing new treatments for diarrheal diseases.

Hypertensive Disorders in Pregnancy

This compound has also been investigated within the context of hypertensive disorders during pregnancy. The this compound study focused on understanding the postnatal health outcomes for women who experienced high blood pressure during pregnancy compared to those with normal blood pressure . The findings indicated that women with hypertensive disorders had greater health needs immediately postpartum but showed no significant differences in health-related quality of life three months after birth. This highlights the importance of monitoring and addressing the specific health needs of these women postnatally.

Case Studies and Research Findings

The following table summarizes key findings from studies involving this compound:

作用機序

BPIPPの作用機序は、グアニリルシクラーゼタイプCとアデニリルシクラーゼの阻害に関与し、環状ヌクレオチド合成の抑制につながります。この阻害は複雑で間接的であり、ホスホリパーゼCとチロシン特異的リン酸化に関連している可能性があります。 This compoundは、グアニリルシクラーゼまたはアデニリルシクラーゼの活性化によって刺激される塩化物イオン輸送を阻害し、生体内のウサギ腸ループモデルで安定した毒素によって誘発される体液の蓄積を抑制します .

類似化合物の比較

This compoundは、FPIPP(5-(3,5-ビストリフルオロメチルフェニル)-1,3-ジメチル-5,11-ジヒドロ-1H-インデノ[2,1:5,6]ピリド[2,3-d]ピリミジン-2,4,6-トリオン)などの他のピリドピリミジン誘導体と比較されます。 両方の化合物は環状ヌクレオチド合成を抑制しますが、this compoundはグアニリルシクラーゼとアデニリルシクラーゼ活性の阻害においてより高い有効性を示しています . その他の類似化合物は、環状ヌクレオチド合成を阻害する可能性についてスクリーニングされたさまざまなピリドピリミジン誘導体を含みます .

類似化合物との比較

BPIPP is compared with other pyridopyrimidine derivatives, such as FPIPP (5-(3,5-bistrifluoromethylphenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2,1:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione). Both compounds suppress cyclic nucleotide synthesis, but this compound has shown higher efficacy in inhibiting guanylyl cyclase and adenylyl cyclase activities . Other similar compounds include various pyridopyrimidine derivatives that have been screened for their potential to inhibit cyclic nucleotide synthesis .

生物活性

Bpipp (CAS 325746-94-9) is a compound recognized for its role as a non-competitive inhibitor of guanylyl cyclase (GC) and adenylyl cyclase (AC). Its biological activity primarily involves the downregulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) synthesis, which has implications in various physiological processes and potential therapeutic applications.

This compound functions by inhibiting the activity of GC and AC, leading to a decrease in cAMP and cGMP levels. This mechanism is significant as these cyclic nucleotides play crucial roles in cellular signaling pathways, influencing smooth muscle contraction, neurotransmission, and hormone secretion.

Key Findings:

- Inhibition of Ion Transport : this compound inhibits chloride-ion transport stimulated by the activation of guanylyl or adenylyl cyclases, highlighting its potential in gastrointestinal disorders like diarrhea .

- Impact on Cell Motility : Research indicates that this compound affects myosin light chain (MLC) phosphorylation through its influence on PAK activity, which is vital for smooth muscle contraction and cell motility .

Biological Activity Overview

Case Studies and Research Findings

- Smooth Muscle Contraction :

- Diarrhea Research :

- Transcriptional Regulation :

特性

IUPAC Name |

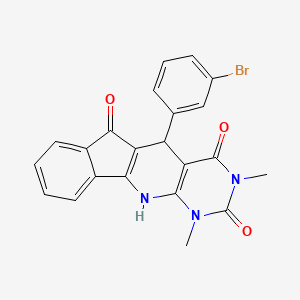

2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZKQDDYOLAPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402980 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325746-94-9 | |

| Record name | ST50103571 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) interact with its target and what are the downstream effects?

A: this compound inhibits guanylyl cyclase C (GC-C), the receptor for Escherichia coli heat-stable enterotoxin (STa) in the intestines. [] While the exact mechanism is complex and not fully understood, this compound appears to indirectly inhibit GC-C activation, potentially involving phospholipase C and tyrosine-specific phosphorylation. [] This inhibition reduces intracellular cyclic GMP (cGMP) levels, preventing the downstream effects of STa binding, such as chloride ion efflux and fluid accumulation in the intestines, which are responsible for diarrhea. [] Interestingly, this compound also demonstrates inhibitory activity on other guanylyl cyclase isoforms (A, B, and soluble) and adenylyl cyclase, including toxins that activate these enzymes. []

Q2: What are the potential therapeutic applications of this compound?

A: Given its inhibitory effect on GC-C, this compound has shown promise as a potential therapeutic agent for treating diarrhea, particularly secretory diarrhea caused by enterotoxigenic E. coli. [] In a rabbit intestinal loop model, this compound successfully suppressed STa-induced fluid accumulation. [] Moreover, its inhibitory effect on other cyclic nucleotide synthases suggests potential applications for conditions where these enzymes are implicated, although further research is required to explore these avenues.

Q3: What is the safety profile of this compound?

A: While studies have shown the in vitro and in vivo efficacy of this compound in reducing diarrhea, comprehensive toxicological data and long-term safety profiles are currently unavailable. [] Further research is needed to determine the safety and potential adverse effects of this compound before it can be considered for clinical use in humans.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。